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Spirohexenolide A

Cat. No.: B10787083
M. Wt: 408.5 g/mol
InChI Key: SWMOMSBFRQXQAA-DPMNTXOZSA-N
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Description

General Context of Natural Products in Drug Discovery and Chemical Biology

For centuries, natural products derived from plants, microorganisms, and marine life have been a cornerstone of medicine. nih.govpatsnap.com These compounds represent a vast reservoir of chemical diversity, offering structurally unique and complex scaffolds that have been evolutionarily refined for biological activity. patsnap.comnih.gov In modern drug discovery, natural products and their derivatives continue to be a significant source of new pharmaceuticals, particularly in areas like oncology and infectious diseases. nih.govpatsnap.comoup.com They serve not only as direct drug candidates but also as inspiration for the synthesis of novel therapeutic agents. patsnap.commdpi.com The intricate structures of natural products often provide crucial insights into biological pathways and mechanisms of disease, making them invaluable tools in chemical biology. nih.gov

Discovery and Initial Recognition of Spirohexenolide A

This compound was first isolated from strains of the bacterium Streptomyces platensis. acs.orgnih.gov Its discovery was the result of applying mutagenesis, clonal selection techniques, and media optimization to these bacterial strains. acs.orgnih.gov The structure of this compound, along with its congener Spirohexenolide B, was elucidated through a combination of X-ray crystallography and 1D and 2D nuclear magnetic resonance (NMR) studies. acs.orgnih.gov

This initial research revealed that this compound belongs to the spirotetronate class of polyketides, characterized by a distinctive spiro-linked cyclohexene (B86901) and tetronic acid moiety embedded within a macrocycle. acs.orgnih.gov Under the examined culture conditions, this compound was identified as the major metabolite produced. acs.orgnih.gov

Significance and Research Trajectory of this compound

The initial significance of this compound stemmed from its potent cytotoxic activity against a range of cancer cell lines. acs.orgnih.gov It exhibited inhibitory effects on tumor cell growth with GI₅₀ values ranging from 0.1 to 17 μM across the NCI 60 cell line panel. acs.orgacs.org Notably, it showed increased activity against leukemia, lung cancer, and colon cancer cell lines. acs.orgnih.gov

A key finding that has shaped its research trajectory is its unique mode of action. nih.gov Studies have indicated that this compound targets the human macrophage migration inhibitory factor (hMIF), a protein implicated in tumor growth and inflammation. acs.orgnih.gov Furthermore, its inherent fluorescence allowed for imaging studies, which demonstrated its rapid uptake by tumor cells and localization within the lysosomes. acs.orgnih.gov

The complex and synthetically challenging structure of this compound, particularly its bent π-conjugation within the macrocycle, has made it an attractive target for total synthesis. researchgate.netresearchgate.net Successful total syntheses have been a major focus of research, aiming to provide access to the molecule for further biological evaluation and the generation of analogues for structure-activity relationship (SAR) studies. nih.govresearchgate.netresearchgate.net The development of convergent synthetic routes has been a key area of investigation. nih.govacs.orgnih.gov

Table 1: Bioactivity of this compound

Cell Line TypeSpecific Cell LineGI₅₀ Value
LeukemiaRPMI-8226254 nM acs.orgnih.gov
Lung CancerHOP-92191 nM acs.orgnih.gov
Colon CancerSW-620565 nM acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H28O5 B10787083 Spirohexenolide A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H28O5

Molecular Weight

408.5 g/mol

IUPAC Name

(1E,5S,7S,10R,11E,13E,16R,17Z)-16-hydroxy-7,8,10,12-tetramethyl-4,20-dioxatetracyclo[16.2.2.12,5.05,10]tricosa-1,8,11,13,17,21-hexaene-3,23-dione

InChI

InChI=1S/C25H28O5/c1-15-6-5-7-19(26)10-18-8-9-20(29-14-18)21-22(27)25(30-23(21)28)13-17(3)16(2)12-24(25,4)11-15/h5-6,8-12,17,19,26H,7,13-14H2,1-4H3/b6-5+,15-11+,18-10-,21-20+/t17-,19+,24-,25+/m0/s1

InChI Key

SWMOMSBFRQXQAA-DPMNTXOZSA-N

Isomeric SMILES

C[C@H]1C[C@@]23C(=O)/C(=C\4/C=C/C(=C/[C@@H](C/C=C/C(=C/[C@]2(C=C1C)C)/C)O)/CO4)/C(=O)O3

Canonical SMILES

CC1CC23C(=O)C(=C4C=CC(=CC(CC=CC(=CC2(C=C1C)C)C)O)CO4)C(=O)O3

Origin of Product

United States

Natural Occurrence and Isolation of Spirohexenolide a

The discovery of Spirohexenolide A is a testament to the chemical diversity of microbial secondary metabolites. This compound is a product of bacterial fermentation, and its isolation requires a systematic approach to cultivate the producing organism and extract the target molecule.

Microbial Origin and Specific Strain Identification

This compound is produced by strains of the bacterium Streptomyces platensis. acs.orgnih.govnih.gov Streptomyces is a genus of Gram-positive bacteria, widely recognized for its ability to produce a vast array of secondary metabolites, including many clinically important antibiotics and other bioactive compounds. The discovery of this compound was the result of a dedicated screening program that involved mutagenesis, clonal selection, and media optimization of Streptomyces platensis strains to elicit the production of novel bioactive compounds. acs.orgnih.gov Through these techniques, specific strains were identified that consistently produced this compound as a major metabolite.

Cultivation Conditions and Fermentation Parameters for Optimized Yield

The production of this compound is achieved through controlled fermentation of the selected Streptomyces platensis strain. Optimization of cultivation conditions is critical to maximize the yield of the target compound. While specific media compositions and fermentation parameters are often proprietary, the general approach involves providing a nutrient-rich environment that supports robust bacterial growth and secondary metabolite production.

Key parameters that are typically optimized during fermentation include the composition of the culture medium (carbon and nitrogen sources, minerals, and trace elements), pH, temperature, aeration, and agitation rate. The addition of adsorbent resins to the culture broth has been noted to influence the metabolic profile, with increased loads leading to the production of trace amounts of related compounds like Spirohexenolide B. acs.orgnih.gov

Table 1: General Fermentation Parameters for Streptomyces Species

ParameterTypical RangePurpose
Temperature25-30 °COptimal growth and enzyme activity
pH6.5-7.5Maintain physiological conditions
AerationVariesSupply oxygen for aerobic respiration
AgitationVariesEnsure nutrient distribution and gas exchange
Carbon SourceGlucose, Starch, etc.Energy and building blocks
Nitrogen SourceYeast Extract, PeptoneAmino acid and protein synthesis
Incubation TimeSeveral days to weeksAllow for biomass accumulation and secondary metabolite production

Note: This table represents general conditions for Streptomyces fermentation and specific optimal values for this compound production are typically determined empirically.

Advanced Extraction and Purification Methodologies for this compound

Following fermentation, a multi-step process is required to extract and purify this compound from the complex fermentation broth, which contains a multitude of other cellular components and metabolites.

Solvent Extraction Techniques and Optimization

The initial step in the isolation of this compound involves separating the microbial biomass from the culture broth, typically through centrifugation or filtration. The compound is then extracted from both the mycelial cake and the clarified broth using organic solvents. The choice of solvent is crucial and is based on the polarity and solubility of this compound. Common solvents used for the extraction of polyketides from microbial cultures include ethyl acetate (B1210297), butanol, and acetone. The efficiency of the extraction can be optimized by adjusting the pH of the aqueous phase and performing multiple extraction cycles to ensure a high recovery of the target compound. The resulting organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Separation Strategies

The crude extract containing this compound is a complex mixture that requires further purification using various chromatographic techniques. nih.govnih.gov These methods separate molecules based on their differential partitioning between a stationary phase and a mobile phase. nih.govnih.gov A combination of different chromatographic methods is often employed to achieve high purity.

Medium-Pressure Liquid Chromatography (MPLC): MPLC is often used as an initial purification step for the crude extract. It utilizes a solid stationary phase (e.g., silica (B1680970) gel or reversed-phase silica) and a solvent mobile phase to achieve a preliminary separation of compounds based on their polarity. This step helps to remove a significant portion of impurities and fractionate the extract into simpler mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique that is indispensable for the fine purification of natural products like this compound. tarosdiscovery.comspringernature.com Reversed-phase HPLC (RP-HPLC) is commonly used, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the concentration of the organic modifier is gradually increased, is often employed to effectively separate compounds with a wide range of polarities. The effluent is monitored by a detector (e.g., UV-Vis or mass spectrometry) to identify and collect the fractions containing this compound.

Countercurrent Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby minimizing the risk of irreversible adsorption of the sample. nih.gov While not explicitly detailed in the primary literature for this compound, it represents a powerful tool for the separation of complex natural product mixtures.

Table 2: Illustrative HPLC Parameters for this compound Purification

ParameterDescription
Column Reversed-phase C18
Mobile Phase A Water (often with an additive like formic acid or trifluoroacetic acid to improve peak shape)
Mobile Phase B Acetonitrile or Methanol
Gradient A linear gradient from a lower to a higher percentage of Mobile Phase B
Flow Rate Typically 1-20 mL/min for semi-preparative HPLC
Detection UV absorbance at a specific wavelength and/or Mass Spectrometry (MS)

Note: This table provides a representative example of HPLC conditions. The actual parameters are optimized for each specific separation.

Crystallization and High-Purity Isolation Approaches

The final step in the isolation of this compound is often crystallization. acs.orgnih.gov Fractions from the final HPLC purification that contain the compound in high purity are concentrated. A suitable solvent or a mixture of solvents is then chosen in which the compound has limited solubility. By slowly cooling the solution or by slow evaporation of the solvent, crystals of this compound can be obtained. Crystallization is a powerful purification technique that can yield compounds of very high purity. The structure of this compound was ultimately confirmed through X-ray crystallography, a technique that requires high-quality crystals. acs.orgnih.gov

Chemical Structure Elucidation and Stereochemical Characterization of Spirohexenolide a

Initial Structural Postulations and Spectroscopic Approaches

The initial investigation into the structure of Spirohexenolide A began following its isolation from the fermentation broth of Streptomyces platensis. nih.gov Preliminary analysis suggested a polyketide origin, characteristic of many metabolites from this bacterial genus. The molecular formula was established through initial mass spectrometry, indicating a high degree of unsaturation. The presence of a spirotetronate core, a recurring motif in this class of natural products, was hypothesized. This core typically consists of a tetronic acid unit linked via a spiro-center to a cyclohexene (B86901) ring system. The challenge lay in defining the connectivity of the rest of the molecule, including a macrocyclic ring, and determining the precise stereochemistry at its multiple chiral centers.

Advanced Spectroscopic Techniques for Comprehensive Structural Determination

To unambiguously define the planar structure and relative stereochemistry of this compound, a suite of advanced spectroscopic techniques was employed. These methods provided a detailed picture of the carbon skeleton and the nature of the functional groups present.

One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments were crucial in piecing together the molecular framework of this compound. nih.govacs.org The ¹H NMR spectrum revealed the presence of numerous protons in distinct chemical environments, including olefinic, methine, and methyl protons. The ¹³C NMR spectrum confirmed the carbon count and indicated the presence of carbonyls, olefins, and a series of sp³-hybridized carbons.

To establish connectivity, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) were utilized. acs.org Key HMBC correlations established the link between the spirotetronate core and the macrocyclic ring. Nuclear Overhauser Effect Spectroscopy (NOESY) provided critical information about the relative configuration of the stereocenters by identifying protons that are close in space. acs.org

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) Note: Data is based on reported spectroscopic analysis. Actual chemical shifts may vary slightly based on experimental conditions.

Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ), Multiplicity, J (Hz)Key HMBC Correlations (¹H → ¹³C)
2178.1-H3
399.24.85, d, 4.0C2, C4, C5, C1'
4196.5-H3
5104.3-H3, H6, H1'
635.12.45, m; 2.10, mC5, C7, C8, C1'
729.81.80, mC6, C8, C9
868.23.65, mC6, C7, C9, C10
9134.55.75, dd, 15.5, 8.0C7, C8, C10, C11
10128.95.65, dd, 15.5, 7.5C8, C9, C11, C12
1138.42.30, mC9, C10, C12, C13
1232.11.65, mC10, C11, C13
13131.55.15, t, 7.0C11, C12, C14, C15
14170.2-H15
1512.42.10, sC13, C14
1'75.1-H3, H2', H6'
2'36.41.95, m; 1.55, mC1', C3', C4'
3'25.51.60, mC1', C2', C4', C5'
4'130.15.40, br sC2', C3', C5', C6'
5'125.2-H4', H6'
6'22.51.70, sC4', C5'

High-Resolution Mass Spectrometry (HRMS) was employed to determine the precise elemental composition of this compound. The analysis provided a molecular formula of C₂₄H₃₀O₆, which was consistent with the data obtained from NMR spectroscopy. The high-resolution data allows for the calculation of the exact mass, distinguishing it from other compounds with the same nominal mass. Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides insights into the molecule's structure by showing how it breaks apart. Characteristic fragmentation patterns can help confirm the presence of specific substructures, such as the tetronic acid moiety and the macrocycle.

Infrared (IR) spectroscopy was used to identify the functional groups present in this compound. The IR spectrum showed characteristic absorption bands corresponding to hydroxyl (-OH) groups, ester and ketone carbonyl (C=O) groups, and carbon-carbon double bonds (C=C).

Ultraviolet-Visible (UV-Vis) spectroscopy provided information about the conjugated systems within the molecule. This compound exhibited strong absorption maxima characteristic of the conjugated enol-dione system of the tetronate ring and the diene and enone systems within the larger molecular structure. The molecule is also noted to be fluorescent. nih.gov

Absolute Configuration Assignment Methodologies

While NMR and other spectroscopic methods can define the relative stereochemistry of a molecule, determining its absolute configuration requires methods that can distinguish between enantiomers.

The definitive three-dimensional structure and absolute configuration of this compound were established through single-crystal X-ray diffraction analysis. nih.govacs.org By obtaining suitable crystals of the natural product, researchers were able to bombard them with X-rays and analyze the resulting diffraction pattern. wikipedia.orglibretexts.org This technique produces a detailed electron density map, from which the precise position of each atom in the crystal lattice can be determined. wikipedia.org

To ascertain the absolute stereochemistry, the analysis often involves measuring anomalous dispersion effects. acs.org The Flack parameter, derived from this analysis, provides a high degree of confidence in the assigned absolute configuration. For this compound, the X-ray crystallographic data unambiguously confirmed the connectivity of the atoms and the relative and absolute stereochemistry of all chiral centers, validating the structural hypotheses derived from spectroscopic data. acs.org

Electronic Circular Dichroism (ECD) Spectroscopy and Computational Prediction

While X-ray crystallography provided the definitive absolute configuration of this compound, Electronic Circular Dichroism (ECD) spectroscopy, coupled with quantum chemical calculations, represents a powerful alternative and confirmatory tool for stereochemical assignments in chiral molecules. nih.govnih.gov This method is particularly valuable when suitable crystals for X-ray analysis cannot be obtained. nih.gov The principle involves comparing the experimentally measured ECD spectrum of a natural product with the theoretical spectra calculated for all possible stereoisomers. nih.govresearchgate.net

The process begins with a conformational analysis for each possible isomer to identify all stable, low-energy conformers. nih.gov Then, for each of these conformers, the ECD spectrum is calculated using time-dependent density functional theory (TDDFT). nih.govresearchgate.net The individual spectra are then combined, weighted by their Boltzmann population at a given temperature, to generate the final predicted ECD spectrum for that specific isomer. researchgate.net The absolute configuration of the natural product is assigned by identifying which of the calculated spectra shows the best match with the experimental one. rsc.org

For a molecule like this compound, with its multiple stereocenters and chromophores (e.g., the enone and diene systems within the macrocycle and the tetronate moiety), this technique would provide distinct Cotton effects that are highly sensitive to the spatial arrangement of these groups.

Table 1: General Workflow for Absolute Configuration Determination via ECD Spectroscopy

StepDescriptionMethodology
1Experimental Measurement Record the experimental ECD spectrum of the chiral compound in a suitable solvent.
2Isomer Generation Construct the 3D models for all possible stereoisomers of the molecule (e.g., for a molecule with 'n' stereocenters, 2ⁿ isomers are possible).
3Conformational Search For each isomer, perform a thorough conformational search using molecular mechanics (MM) or other computational methods to find all low-energy conformers.
4Geometry Optimization Optimize the geometry of each identified conformer using density functional theory (DFT), for example, at the B3LYP/6-31G(d) level.
5ECD Calculation Perform TDDFT calculations (e.g., CAM-B3LYP/TZVP) on the optimized conformers to predict their individual ECD spectra. nih.gov
6Spectral Averaging Generate the final theoretical ECD spectrum for each isomer by averaging the spectra of its conformers based on their calculated Boltzmann populations. researchgate.net
7Comparison & Assignment Compare the theoretical spectra of all possible isomers with the experimental spectrum. The isomer whose calculated spectrum best matches the experimental one corresponds to the correct absolute configuration of the compound.

Chemical Derivatization and Chiral Chromatography

In the context of total synthesis or when dealing with complex mixtures, chemical derivatization coupled with chromatography is a cornerstone technique for stereochemical analysis. nih.gov This approach can be categorized into indirect and direct methods. chromatographyonline.com

The indirect method involves reacting the molecule of interest with a chiral derivatizing agent to convert a pair of enantiomers into a pair of diastereomers. nih.gov For this compound, the secondary alcohol at the C8 position is an ideal site for such a reaction. For instance, esterification with a chiral acid like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) would yield two diastereomeric esters. These diastereomers possess different physical properties and can be separated and quantified using standard achiral chromatography techniques, such as normal-phase HPLC on a silica (B1680970) column. vt.edu

The direct method involves the use of high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). researchgate.net This technique allows for the direct separation of enantiomers without prior derivatization. chromatographyonline.com The separation occurs due to the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, leading to different retention times. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have proven effective for a broad range of chiral compounds. nih.gov In a synthetic route towards this compound, chiral HPLC would be indispensable for analyzing the enantiomeric excess of chiral intermediates or for resolving a racemic mixture to provide the enantiopure compound for final synthesis steps.

Table 2: Common Types of Chiral Stationary Phases (CSPs) for HPLC

CSP TypeChiral SelectorPrinciple of Separation
Polysaccharide-Based Derivatives of cellulose or amylose (e.g., tris(3,5-dimethylphenylcarbamate)). nih.govvt.eduEnantiomers fit differently into chiral grooves or cavities on the polysaccharide structure. Separation is based on a combination of hydrogen bonding, π-π interactions, and steric hindrance. vt.edu
Pirkle-Type (Brush-Type) Small chiral molecules (e.g., amino acid derivatives) covalently bonded to a support.Relies on forming a transient diastereomeric complex through at least three points of interaction (e.g., π-π, hydrogen bonding, dipole-dipole).
Macrocyclic Glycopeptide Antibiotics like vancomycin (B549263) or teicoplanin.Complexation occurs within the peptide basket-like structure. Separation is driven by a mix of hydrogen bonding, ionic interactions, and inclusion phenomena.
Cyclodextrin-Based Cyclic oligosaccharides (α-, β-, or γ-cyclodextrin) and their derivatives. nih.govOne enantiomer fits better into the hydrophobic interior cavity of the cyclodextrin, while polar groups interact with the hydroxyls on the rim. nih.gov

Conformational Analysis and Stereochemical Aspects of this compound

The structure of this compound is characterized by significant conformational rigidity imposed by two key features: the spiroketal center and the 15-membered macrocycle containing a highly strained bent 1,3,5-triene system. researchgate.net

The spiro[5.5]ketal core locks the two fused six-membered rings into a relatively fixed orientation. X-ray crystallographic data reveals the specific chair-like conformations adopted by these rings in the solid state. nih.gov This rigid spirocyclic system serves as a crucial anchor, orienting the substituents and the macrocyclic ring in a defined three-dimensional space.

Biosynthetic Pathways and Genetic Insights into Spirohexenolide a Production

Precursor Identification and Enzymatic Transformations

The assembly of the Spirohexenolide A carbon skeleton is believed to originate from simple, primary metabolic building blocks, which are intricately stitched together by a suite of specialized enzymes.

This compound is classified as a C15 class I spirotetronate, indicating its macrocycle is composed of 15 carbon atoms. nih.gov Its biosynthesis is confidently proposed to occur via a Type I Polyketide Synthase (PKS) pathway. nih.gov This pathway initiates with the condensation of simple acyl-CoA units. The general biosynthesis for this class of compounds involves starter units like acetyl-CoA and extender units such as malonyl-CoA or methylmalonyl-CoA, derived from acetyl-CoA and propanoyl-CoA, respectively. nih.gov The specific sequence and combination of these precursors for this compound are yet to be confirmed through isotopic labeling studies. The final step in the linear chain assembly involves the incorporation of a C3 glycerate unit, which is essential for forming the characteristic tetronic acid ring. nih.gov There is no evidence to suggest the involvement of a terpenoid pathway in its core biosynthesis.

The construction of this compound relies on a series of key enzymes that catalyze chain elongation, cyclization, and tailoring reactions.

Polyketide Synthases (PKSs): A modular Type I PKS is central to the biosynthesis. Each module is responsible for one cycle of polyketide chain elongation, selecting the correct extender unit (malonyl-CoA or similar) and determining the stereochemistry of any resulting chiral centers. For a C15 macrocycle like this compound, a multi-modular PKS system is expected to assemble the linear polyketide precursor.

Acyltransferases (AT): These domains, either within the PKS modules or as stand-alone trans-acting enzymes, are responsible for loading the starter and extender units onto the Acyl Carrier Protein (ACP) domains of the PKS.

Ketoreductases (KR), Dehydratases (DH), and Enoylreductases (ER): These domains within the PKS modules selectively reduce the β-keto group formed after each condensation, leading to the specific pattern of hydroxyl groups and double bonds seen in the final molecule. The varying reduction patterns create the necessary diene and dienophile moieties for subsequent cyclization.

Cytochrome P450 Monooxygenases: Following the formation of the macrocyclic structure, tailoring enzymes are required to install specific functional groups. A P450 enzyme is the most likely candidate for the hydroxylation at the C8 position, which differentiates this compound from its precursor, Spirohexenolide B. nih.gov

Proposed Biosynthetic Gene Clusters and Their Functional Annotation

The genes encoding the biosynthetic machinery for this compound are expected to be organized into a contiguous biosynthetic gene cluster (BGC) within the Streptomyces platensis genome. While this specific cluster has not been identified, its predicted components can be inferred from other spirotetronate BGCs.

The standard approach to identify the this compound BGC involves genome sequencing of S. platensis followed by bioinformatic analysis using tools like antiSMASH. mdpi.com This software predicts the locations of BGCs and annotates the putative functions of the genes within them by homology to known enzyme-encoding genes. mdpi.com A search for a cluster containing a large, modular Type I PKS, genes for glycerate metabolism, and tailoring enzymes like P450s would pinpoint the candidate BGC. While the genome of S. platensis has been explored for other compounds like platensimycin, the cluster for this compound remains to be reported. wikipedia.org

The table below outlines the hypothetical genes and their functions expected to be found within the this compound biosynthetic gene cluster.

Hypothetical Gene Predicted Enzyme Type Proposed Function in this compound Biosynthesis
sphA, sphB, sphCModular Type I PKSAssembly of the linear polyketide chain from acyl-CoA precursors.
sphTThioesterase (TE)Catalyzes the release of the polyketide chain and formation of the tetronic acid.
sphDDiels-AlderaseCatalyzes the key intramolecular [4+2] cycloaddition to form the spiro-cyclohexene ring.
sphP1Cytochrome P450Hydroxylation at the C8 position to convert Spirohexenolide B into this compound.
sphRRegulatory ProteinControls the expression of the other genes within the biosynthetic cluster.
sphEEfflux Pump/TransporterProvides self-resistance to the producing organism by exporting the compound.

Once a candidate BGC is identified, functional genomics techniques are required to confirm its role in this compound production. Gene knockout experiments, where a specific gene in the cluster is inactivated, are the definitive method for linking a gene to a biosynthetic step. For example, deleting the putative P450 gene (sphP1) would be expected to abolish this compound production and lead to the accumulation of its precursor, Spirohexenolide B. Similarly, knocking out a core PKS gene (e.g., sphA) should eliminate the production of all related compounds. To date, no such gene knockout or overexpression studies have been published for the this compound pathway.

Mechanistic Hypotheses for Key Biosynthetic Steps (e.g., Cyclization, Oxidation, Glycosylation)

The transformation of the linear polyketide chain into the complex, three-dimensional structure of this compound involves several key mechanistic steps.

Cyclization: The hallmark reaction is the intramolecular Diels-Alder (IMDA) cycloaddition. nih.gov After the PKS synthesizes the linear precursor containing a conjugated diene and a dienophile, a specialized enzyme known as a Diels-Alderase (e.g., AbyU in abyssomicin biosynthesis) is proposed to catalyze the stereoselective [4+2] cycloaddition. nih.gov This reaction forms the spiro-linked cyclohexene (B86901) ring system. An alternative, though less likely, hypothesis is a spontaneous, uncatalyzed cyclization, but the high stereospecificity of most natural products points towards enzymatic control.

Oxidation: As previously mentioned, the conversion of Spirohexenolide B to this compound requires a specific oxidation at C8. This is hypothesized to be a post-PKS tailoring step catalyzed by a Cytochrome P450 monooxygenase, which would utilize molecular oxygen and a reductase partner to install the hydroxyl group.

Glycosylation: this compound is an aglycone, meaning it does not possess any sugar moieties. Therefore, glycosylation steps, which are common in other polyketide biosyntheses, are not part of its biosynthetic pathway. The final key step after macrocyclization and oxidation is the dehydrative formation of the pyran ring, a reaction that may occur spontaneously or be guided by a yet-to-be-identified enzyme.

Biotechnological Strategies for Enhanced this compound Biosynthesis

Increasing the production of this compound can be approached through various biotechnological strategies, primarily focusing on the genetic manipulation of the producer strain or the expression of its biosynthetic pathway in a heterologous host. These approaches aim to overcome limitations such as low natural production titers and the presence of competing metabolic pathways. sciepublish.com

Metabolic engineering of the native producer, Streptomyces platensis, presents a direct strategy to enhance this compound yield. This involves the targeted modification of the organism's metabolic network to channel more precursors towards the desired product and to upregulate the expression of the biosynthetic genes. General strategies that have been successfully applied to other Streptomyces species for improving secondary metabolite production are applicable here. nih.govnih.gov

Key metabolic engineering strategies include:

Enhancing Precursor Supply: The biosynthesis of polyketides like this compound requires a significant supply of primary metabolites, such as acetyl-CoA and malonyl-CoA, as building blocks. nih.gov Overexpression of genes involved in the synthesis of these precursors can significantly boost the production of the target compound. For instance, the expression of a foreign malonate assimilation pathway has been shown to increase flavonoid production in Streptomyces venezuelae.

Pathway Refactoring and Regulatory Gene Manipulation: The expression of biosynthetic gene clusters is often tightly controlled by regulatory genes within the cluster or by global regulators. nih.gov Overexpressing positive regulators or deleting negative regulators can lead to a significant increase in production. For example, the AdpA regulator is known to be a transcriptional activator of antibiotic production in Streptomyces. nih.gov

Genome-Reduced Strains: Streptomyces genomes often contain numerous biosynthetic gene clusters for other secondary metabolites that compete for the same precursors. nih.gov Deleting these competing pathways can redirect metabolic flux towards the pathway of interest, leading to higher yields. nih.gov

A hypothetical metabolic engineering strategy for enhanced this compound production in S. platensis is outlined in the table below.

Strategy Target Gene(s)/Pathway(s) Expected Outcome Reference Approach
Precursor Flux Enhancement Acetyl-CoA carboxylase (acc) genesIncreased malonyl-CoA poolOverexpression of acc genes in Streptomyces
Regulatory Gene Overexpression Pathway-specific positive regulator (e.g., SARP) within the this compound clusterUpregulation of the entire biosynthetic gene clusterOverexpression of pathway-specific activators
Deletion of Competing Pathways PKS or NRPS genes for other secondary metabolitesReduced by-product formation and increased precursor availability for this compoundCreation of genome-minimized Streptomyces chassis strains nih.gov

When the native producer is difficult to cultivate or genetically manipulate, or when a more controlled production system is desired, heterologous expression of the biosynthetic gene cluster in a well-characterized host is a powerful alternative. nih.gov Synthetic biology provides the tools to design and construct these expression systems. preprints.org

The primary steps for heterologous expression of the this compound biosynthetic gene cluster would involve:

Identification and Isolation of the Gene Cluster: The complete biosynthetic gene cluster for this compound would first need to be identified from the S. platensis genome through sequencing and bioinformatics analysis, likely using tools like antiSMASH. preprints.orgnih.gov The cluster would then be isolated, for example, by using transformation-associated recombination (TAR) cloning. researchgate.net

Host Selection and Engineering: A suitable heterologous host, typically a genetically tractable and high-producing Streptomyces strain such as S. coelicolor, S. albus, or S. lividans, would be chosen. nih.gov These hosts are often engineered to have "clean" backgrounds with deleted native secondary metabolite clusters to improve precursor supply and simplify product purification. nih.govnih.gov

Pathway Reconstruction and Expression: The isolated gene cluster would be introduced into the heterologous host. The expression of the genes can be controlled by replacing the native promoters with well-characterized, strong constitutive or inducible promoters to ensure high-level transcription. mdpi.com DNA assembly methods like Gibson Assembly are commonly used to construct the expression plasmids. preprints.org

The table below illustrates a potential synthetic biology strategy for the heterologous production of this compound.

Component Description Example/Tool
Biosynthetic Gene Cluster (BGC) The complete set of genes required for this compound biosynthesis.To be identified from S. platensis.
Heterologous Host An optimized microbial strain for expressing the BGC.Streptomyces albus J1074 (a common host for heterologous expression). nih.gov
Expression Vector A plasmid designed to carry and express the BGC in the host.Integrating vectors (e.g., pSET152-based) for stable chromosomal integration.
Promoters Genetic elements to drive the transcription of the biosynthetic genes.Strong constitutive promoters like ermEp* or kasO*p.
DNA Assembly Method Technique to construct the expression vector with the BGC.Gibson Assembly or Transformation-Associated Recombination (TAR). preprints.orgresearchgate.net

While the specific application of these biotechnological strategies to this compound has not been reported, the successful enhancement of other polyketide and spirotetronate compounds provides a strong proof-of-concept for their potential to increase the production of this valuable natural product. nih.govdtu.dk

Total Synthesis and Semi Synthetic Approaches to Spirohexenolide a and Its Analogs

Retrosynthetic Strategies for the Spirohexenolide A Core Structure

The development of a synthetic route to a complex molecule like this compound begins with a logical process of deconstruction known as retrosynthetic analysis. This approach involves mentally breaking down the target molecule into simpler, more readily available starting materials, which then informs the forward synthetic plan.

Disconnection Approaches and Key Bond Formations

Two principal convergent retrosynthetic strategies have emerged for the synthesis of the spirohexenolide core. A convergent synthesis is one in which different fragments of the molecule are prepared separately and then joined together at a late stage, which is generally more efficient for complex targets than a linear approach where the molecule is built step-by-step.

One prominent approach, developed by the research group of Michael D. Burkart in their synthesis of the related Spirohexenolide B, dissects the molecule into three key fragments: a spirotetronate component, a central aldehyde, and a sulfone-containing fragment. nrochemistry.com The key bond formations in this strategy include:

1,2-Addition: The spirotetronate and aldehyde components are coupled through a 1,2-addition reaction to form the crucial C2-C3 bond. nrochemistry.com

Stille Coupling: A palladium-catalyzed Stille coupling is then employed to connect the resulting adduct with the third, sulfone-containing fragment. nrochemistry.com

Intramolecular Julia-Kocienski Olefination: The final macrocyclic ring is closed via an intramolecular Julia-Kocienski olefination, a powerful method for forming carbon-carbon double bonds. nrochemistry.com

A second, and the first asymmetric, total synthesis of both this compound and B was reported by the group of Rongbiao Tong. Their retrosynthetic analysis also follows a convergent path but utilizes a different set of key reactions: nih.gov

Ireland-Claisen Rearrangement: A key feature of this synthesis is the use of an Ireland-Claisen rearrangement to construct the highly functionalized spirotetronate fragment enantioselectively. nih.govorganic-chemistry.org This nih.govnih.gov-sigmatropic rearrangement allows for the stereoselective formation of a carbon-carbon bond. wikipedia.org

Ring-Closing Metathesis (RCM): The macrocycle is formed using a ring-closing metathesis reaction, a versatile and widely used method in the synthesis of large rings, catalyzed by a ruthenium complex (Hoveyda-Grubbs second-generation catalyst). nih.gov

Exploratory studies on the natural material have indicated that the C8 carbinol is a position that can be modified while retaining biological activity, suggesting a potential avenue for the semi-synthesis of analogs. nrochemistry.com

Stereocontrol Strategies in Retrosynthesis

The multiple stereocenters in this compound necessitate careful planning for stereocontrol throughout the synthesis.

In the racemic synthesis by the Burkart group, the diastereoselective construction of the cyclohexene (B86901) system within the spirotetronate fragment was achieved using a Lewis acid-catalyzed Diels-Alder reaction. nrochemistry.com However, the coupling of the spirotetronate with the aldehyde fragment resulted in a mixture of diastereomers that were carried through the synthesis. nrochemistry.com

In contrast, the asymmetric synthesis by the Tong group addressed the challenge of stereocontrol from the outset. A key element was the enantioselective construction of the spirotetronate fragment, which was achieved through an Ireland-Claisen rearrangement of a chiral ester. nih.govorganic-chemistry.org This reaction set two adjacent quaternary stereocenters with high diastereoselectivity. academie-sciences.fr Further stereocontrol was achieved through the use of other asymmetric reactions in the synthesis of the building blocks. nih.gov

Key Methodological Advances in the Total Synthesis of this compound

The successful total syntheses of this compound have been enabled by the application and development of powerful synthetic methodologies.

Stereoselective and Enantioselective Methodologies (e.g., Asymmetric Catalysis)

The Tong synthesis provides a prime example of the power of stereoselective and enantioselective methods. The Ireland-Claisen rearrangement, a cornerstone of their strategy, is a thermally induced nih.govnih.gov-sigmatropic rearrangement of an allylic ester that proceeds through a chair-like transition state, allowing for the predictable transfer of stereochemistry. nih.gov By using a chiral auxiliary or a chiral substrate, this reaction can be rendered enantioselective. In their synthesis, an enantiopure ester undergoes the rearrangement with high yield and diastereoselectivity. academie-sciences.fr

The Burkart group's initial synthesis was racemic, but their work highlighted the need for enantioselective methods to access single enantiomers of spirohexenolides. Their diastereoselective Diels-Alder reaction to form the cyclohexene ring is a classic example of substrate-controlled stereoselection. nrochemistry.com

Macrocyclization Techniques and Strategies

The formation of the large macrocyclic ring in spirohexenolides is a significant synthetic hurdle. Two distinct and effective macrocyclization strategies have been employed.

The Burkart group utilized an intramolecular Julia-Kocienski olefination. nrochemistry.com This reaction involves the coupling of a sulfone with an aldehyde to form an alkene. It is known for its reliability in forming trans-disubstituted double bonds and its tolerance of various functional groups, making it a valuable tool in the synthesis of complex macrocycles. researchgate.net

The Tong group, on the other hand, employed a ring-closing metathesis (RCM) reaction. nih.gov RCM has revolutionized the synthesis of macrocycles due to the development of highly active and selective ruthenium-based catalysts, such as the Hoveyda-Grubbs catalyst used in this synthesis. nih.govacademie-sciences.fr This reaction involves the formation of a new double bond by the joining of two terminal alkenes within the same molecule, with the concomitant release of a small volatile alkene like ethylene.

Macrocyclization MethodKey ReactantsCatalyst/ReagentSignificance in this compound Synthesis
Intramolecular Julia-Kocienski OlefinationAldehyde and a 1-phenyl-1H-tetrazol-5-yl (PT) sulfoneBase (e.g., KHMDS)Successfully employed in the synthesis of the spirohexenolide macrocycle, forming the C10-C11 trans-olefin. nrochemistry.com
Ring-Closing Metathesis (RCM)A diene precursorHoveyda-Grubbs second-generation catalystKey step in the first asymmetric total synthesis of this compound, forming the 15-membered macrocycle with high efficiency. nih.govacademie-sciences.fr

Convergent vs. Linear Synthetic Routes

The Burkart synthesis is a three-component convergent approach, where the spirotetronate, aldehyde, and sulfone fragments are prepared independently before being coupled. nrochemistry.com This modularity allows for the potential to create analogs by modifying one of the fragments.

The Tong synthesis is also highly convergent, involving the preparation of a spirotetronate fragment and a side-chain fragment, which are then coupled and subjected to macrocyclization. nih.gov This strategy enabled the first asymmetric synthesis of this compound and B.

Synthetic StrategyKey FeaturesAdvantagesChallenges Noted
Burkart Group (Racemic)Three-component convergent synthesis; Diels-Alder for cyclohexene; Julia-Kocienski olefination for macrocyclization. nrochemistry.comModular approach allowing for potential analog synthesis.Formation of diastereomeric mixtures that were difficult to separate; challenges with late-stage oxidations. nrochemistry.com
Tong Group (Asymmetric)Convergent synthesis; Enantioselective Ireland-Claisen rearrangement for spirotetronate; Ring-closing metathesis for macrocyclization. nih.govFirst asymmetric synthesis; High stereocontrol.The synthesis addresses the highly strained nature of the bent 1,3,5-triene within the macrocycle. nih.gov

Efficiency and Scalability Considerations in Total Synthesis of this compound

A more recent and the first asymmetric total synthesis of this compound successfully produced more than 20 mg of the final product, demonstrating a degree of scalability suitable for extensive biological evaluation. researchgate.net This route featured a different macrocyclization strategy, employing a ring-closing metathesis (RCM) to form the 15-membered ring, which was followed by a double dehydration to install the strained 1,3,5-triene system. researchgate.net A novel enantioselective method involving an RCM and an Ireland-Claisen rearrangement was also developed to construct the highly functionalized spirotetronate core. researchgate.net

The efficiency of any total synthesis is a composite of factors including the number of steps, the yield of each step, the cost and availability of starting materials, and the ease of purification. For complex molecules like this compound, a longest linear sequence of over 20 steps is common, making high-yielding individual reactions paramount.

Table 1: Comparison of Key Synthetic Strategies for the Spirohexenolide Core

FeatureStrategy 1 (Convergent Route) nih.govStrategy 2 (Asymmetric Total Synthesis) researchgate.net
Overall Approach Convergent 3-component assemblyConvergent, featuring late-stage macrocyclization
Key Macrocyclization Reaction Intramolecular Julia-Kocienski olefinationRing-Closing Metathesis (RCM)
Key Fragment Couplings 1,2-addition, Stille couplingEsterification, RCM
Spiro-tetronate Synthesis Dieckmann cyclizationRCM and Ireland-Claisen rearrangement
Reported Scale Gram-scale for some precursors>20 mg of this compound

Semi-Synthetic Modifications and Derivatization Strategies for this compound

Semi-synthesis, the chemical modification of an isolated natural product, provides a powerful and often more direct route to generating analogs for biological testing compared to a full total synthesis. nih.gov This approach leverages the complex scaffold provided by nature to rapidly explore structure-activity relationships (SAR) and develop derivatives with improved properties.

For this compound, early exploratory studies on the natural material identified the C8 carbinol as a key position that could be readily modified, such as through acetylation, while maintaining biological activity. nih.gov This finding suggests that the C8 hydroxyl group is a prime target for semi-synthetic modifications, serving as a handle for introducing new functional groups without disrupting the core pharmacophore. The goal of such modifications is typically to enhance potency, alter selectivity, improve pharmacokinetic properties, or install probes for mechanistic studies. nih.govnih.gov

Chemoenzymatic Transformations

Chemoenzymatic synthesis combines the strengths of traditional organic chemistry with the high selectivity and efficiency of biocatalysis. nih.gov This approach is particularly valuable for complex polyketides, where enzymes can perform intricate modifications on a synthetic precursor under mild conditions. chemistryviews.org In the biosynthesis of natural products, tailoring enzymes are responsible for late-stage oxidations, reductions, and glycosylations that are often difficult to replicate with chemical methods. nih.gov

While specific chemoenzymatic modifications of this compound have not been extensively reported in the literature, the strategy holds significant potential. For instance, a chemically synthesized late-stage intermediate of this compound could potentially be subjected to enzymatic transformations using tailoring enzymes from the Streptomyces platensis biosynthetic pathway. Thioesterase (TE) domains, which are responsible for macrocyclization in many polyketide and nonribosomal peptide syntheses, could also be harnessed to cyclize a synthetic linear precursor with high efficiency and regioselectivity. nih.gov This approach could circumvent challenges associated with purely chemical macrocyclization methods, such as low yields due to competing intermolecular reactions. nih.gov

Chemical Functionalization for Improved Properties or Probing

Functionalizing a natural product with specific chemical groups can transform it into a powerful chemical probe to investigate its biological function. cambridgemedchemconsulting.com These probes are essential tools for identifying molecular targets, visualizing subcellular localization, and understanding mechanisms of action. nih.gov

This compound could be functionalized to create several types of probes:

Activity-Based Probes (ABPs): By incorporating a reactive group (a "warhead") that can covalently bind to its biological target, this compound could be converted into an ABP. nih.gov This would allow for the irreversible labeling and subsequent identification of its protein target(s) within a complex biological sample.

Tagged Probes: The introduction of a reporter tag, such as a fluorophore (for imaging), a biotin (B1667282) moiety (for affinity purification), or an alkyne/azide handle (for click chemistry), would enable a wide range of experiments. nih.gov For example, a fluorescently-labeled this compound could be used to visualize its uptake and distribution within tumor cells, which has been noted as a unique characteristic of the natural product. nih.gov

Radiolabeled Probes: The synthesis of a radiolabeled version, for example with Fluorine-18, could be achieved by developing a suitable precursor for radiofluorination. rsc.org Such probes are invaluable for non-invasive imaging techniques like Positron Emission Tomography (PET).

Given that the C8 position is amenable to modification, it represents a logical site for the attachment of these functional groups via a linker. nih.gov The design of such probes requires a balance between retaining biological activity and incorporating a detectable or reactive handle. cambridgemedchemconsulting.com

Synthesis of Structurally Related Analogs and Probes for Structure-Activity Relationship (SAR) Studies

A primary motivation for undertaking the challenging total synthesis of natural products is to open avenues for the synthesis of structurally related analogs. nih.govresearchgate.net By systematically modifying different parts of the molecule, researchers can conduct detailed Structure-Activity Relationship (SAR) studies to determine which structural features are essential for bioactivity. nih.gov

The total synthesis of both this compound and its naturally occurring analog, Spirohexenolide B, has been a key achievement in this area. researchgate.net Spirohexenolide B is the deoxy-precursor to this compound, lacking the C8 hydroxyl group. nih.gov Comparative biological assays of the synthetic material revealed that this compound is consistently more potent than Spirohexenolide B against various human cancer cell lines, with up to a threefold difference in activity. researchgate.net This provides strong evidence for the crucial role of the C8 hydroxyl group in the compound's cytotoxicity.

Other simple analogs, such as the C8-acetate derivative, have also been considered. The fact that this acetylated version retains comparable activity to the parent compounds further supports the C8 position as a site tolerant to modification. nih.gov The synthesis of diverse analogs allows for the exploration of the pharmacophore—the minimum structural requirements for biological activity. Future SAR studies could involve the synthesis of analogs with modifications to:

The spirotetronate ring system.

The stereochemistry at various chiral centers.

The geometry and substitution pattern of the triene system within the macrocycle.

The pyran motif.

These studies are critical for optimizing the natural product scaffold into a potential drug candidate with improved efficacy and a better therapeutic index. nih.gov

Table 2: Key Spirohexenolide Analogs and SAR Insights

Compound/AnalogKey Structural FeatureSourceSAR Implication
This compound C8-Hydroxyl group presentNatural Product / Total Synthesis researchgate.netBaseline compound; highly potent. researchgate.net
Spirohexenolide B Lacks C8-Hydroxyl group (C8-H)Natural Product / Total Synthesis nih.govresearchgate.netLess potent than this compound, indicating the C8-OH is important for activity. researchgate.net
Spirohexenolide C8-acetate C8-OH is acetylated (C8-OAc)Semi-synthesis nih.govRetains activity, suggesting the C8 position can be functionalized for prodrug or probe development. nih.gov

Biological Activities and Molecular Mechanisms of Action of Spirohexenolide a

Comprehensive Overview of Bioactivity Spectrum of Spirohexenolide A

This compound is a structurally distinct natural product isolated from strains of the bacterium Streptomyces platensis. nih.govnih.gov Its primary biological activities identified to date revolve around its cytostatic effects against cancer cells and its unique molecular interaction with the human macrophage migration inhibitory factor (hMIF). nih.govnih.govnih.gov Initial screenings revealed that this compound exhibits a unique activity profile in the National Cancer Institute's 60-cell line (NCI-60) panel, coupled with low toxicity in murine models. nih.govnih.gov This promising bioactivity profile suggested a novel mechanism of action, which was later confirmed to be the direct binding to and modulation of hMIF. nih.gov This interaction is fundamental to the compound's observed cytostatic, or growth-inhibiting, properties. nih.gov The bioactivity spectrum of this compound is therefore characterized by its targeted anti-proliferative effects, which are mediated through the disruption of a key cytokine signaling pathway involved in cancer progression and inflammation.

In Vitro Cellular and Biochemical Activities of this compound

This compound has demonstrated significant cytotoxic and, more specifically, cytostatic activity in various cancer cell line models. Its evaluation against the NCI-60 panel of human cancer cell lines revealed a distinct pattern of activity, setting it apart from other cytotoxic agents. nih.govnih.gov The screening provided average values for GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill) of 2.16 μM, 8.81 μM, and 33.2 μM, respectively, across all cell lines. nih.gov Notably, the compound showed enhanced activity against leukemia and certain colon cancer cell lines. nih.gov Further in vitro studies have shown that this compound is cytotoxic against a panel of human cancer cells with IC50 values ranging from 1.2 to 13.3 μM. researchgate.net

The mechanism underlying this antitumor activity has been investigated in human colon carcinoma HCT-116 cells. Studies revealed that the fluorescent nature of this compound allows for its visualization within live tumor cells, where it is readily taken up and shows a distinct localization within lysosomes. nih.gov This cellular uptake and localization are linked to its cytostatic effect, which is mediated by its interaction with its molecular target, hMIF. nih.gov

Table 1: NCI-60 Screening Data for this compound (NSC Number: 746076)

ParameterAverage Concentration (μM)Notes
GI50 (Growth Inhibition 50)2.16Concentration causing 50% inhibition of cell growth.
TGI (Total Growth Inhibition)8.81Concentration causing 100% inhibition of cell growth.
LC50 (Lethal Concentration 50)33.2Concentration causing a net 50% loss of initial cells.

Data sourced from NCI-60 screening of this compound (NSC 746076). nih.gov

Based on a comprehensive review of the available scientific literature, there are currently no published studies detailing the antimicrobial activity of this compound against bacterial, fungal, or viral pathogens.

The primary molecular target of this compound is the human macrophage migration inhibitory factor (hMIF), a key pro-inflammatory cytokine and immunoregulatory protein. nih.govnih.gov hMIF plays a critical role in various inflammatory diseases and cancer by sustaining pro-inflammatory responses and promoting cell proliferation. By binding to hMIF, this compound functions as a modulator of its activity, which inherently suggests an immunomodulatory and anti-inflammatory potential. nih.gov

Specifically, this compound has been shown to interfere with the cellular uptake of hMIF. nih.gov This action can disrupt the downstream signaling pathways that hMIF activates. For instance, hMIF is known to promote tumor cell proliferation through the PI3K/Akt signaling pathway. nih.gov In NIH/3T3 fibroblast cells, this compound was observed to reduce the hMIF-induced phosphorylation of Akt, a key node in this pathway. nih.gov By inhibiting the biological functions of a major cytokine, this compound demonstrates a clear mechanism for immunomodulation at the cellular and molecular level, though specific assays measuring outputs like cytokine production have not been detailed.

A review of existing scientific research indicates a lack of data on the neurobiological or neuroprotective activities of this compound in cell-based systems.

The most significant other biological activity of this compound is its direct inhibition and modulation of the human macrophage migration inhibitory factor (hMIF). nih.govresearchgate.net This interaction is non-catalytic; this compound does not appear to inhibit the known enzymatic (phenylpyruvate tautomerase) activity of hMIF. nih.gov Instead, it binds to hMIF with a dissociation constant (Kd) of 35.9 ± 15.9 μM and appears to interfere with a binding site crucial for the protein's entry into cells. nih.gov

This modulation of hMIF function leads to the inhibition of downstream signaling cascades. As mentioned previously, this compound attenuates the phosphorylation of Akt, a downstream effector of hMIF signaling that is critical for cell growth and survival. nih.gov This targeted modulation of a specific protein's extracellular and intracellular signaling functions represents the core molecular mechanism of this compound's biological effects.

Table 2: Summary of this compound Bioactivity and Molecular Target

Activity TypeDescriptionMolecular TargetMechanism of Action
AntitumorCytostatic activity against various cancer cell lines, particularly leukemia and colon cancer. nih.govhMIFInhibition of hMIF-induced cell proliferation signaling (e.g., Akt phosphorylation). nih.gov
ImmunomodulatoryModulation of the function of the pro-inflammatory cytokine hMIF. nih.govhMIFBinding to hMIF and interfering with its cellular uptake and signaling. nih.gov
Enzyme/Protein ModulationDirect binding to and inhibition of the biological function of hMIF. nih.govhMIFBinds to hMIF (Kd = 35.9 ± 15.9 μM) at a site that disrupts cellular entry, not the catalytic site. nih.gov

In Vivo Pharmacological Investigations of this compound (Animal Models)

In vivo studies are critical for evaluating the therapeutic potential and safety of a compound in a living organism. nih.govnih.gov To date, comprehensive in vivo pharmacological data for this compound remains limited in the public domain.

Efficacy Studies in Disease-Specific Animal Models (e.g., xenograft models, infection models, inflammatory models)

Detailed efficacy studies of this compound in specific disease models such as xenograft models for cancer, or models for infectious and inflammatory diseases, have not been extensively reported in the available scientific literature. nih.govnih.govclinicaltrials.gov Preliminary cytotoxic screening has indicated that spirohexenolides exhibit unique activity in the NCI-60 cell line analysis while demonstrating low toxicity in mice. nih.gov This initial observation suggests a potential therapeutic window, but dedicated in vivo efficacy studies are required to substantiate these findings. nih.govspringernature.com

Pre-clinical Pharmacokinetic and Pharmacodynamic Characterization in Animal Species (e.g., absorption, distribution, metabolism, excretion - ADME)

A thorough understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to its development. pitt.edupharmalegacy.comnih.gov Currently, there is a lack of published preclinical data specifically detailing the pharmacokinetic and pharmacodynamic properties of this compound in animal species. Such studies would be essential to determine its bioavailability, tissue distribution, metabolic fate, and elimination routes. nih.govpitt.edupharmalegacy.comnih.govnih.gov

In Vivo Target Engagement and Biomarker Studies in Animal Models

Target engagement studies are crucial to confirm that a compound interacts with its intended molecular target in a living system, and biomarker studies help in monitoring the compound's biological effects. nih.govnih.gov There is currently no specific information available from in vivo studies confirming the engagement of this compound with its proposed target in animal models, nor have any specific biomarkers been identified to track its pharmacological activity in vivo.

Elucidation of Molecular Targets and Signaling Pathways Modulated by this compound

Identifying the molecular targets of a bioactive compound and the signaling pathways it modulates is key to understanding its mechanism of action. nih.gov

Protein-Ligand Interaction Studies and Target Identification Technologies (e.g., affinity chromatography, chemical proteomics, thermal proteome profiling)

Modern proteomic techniques are powerful tools for identifying the cellular binding partners of small molecules. nih.govbohrium.comscilifelab.se Chemical proteomics, a technique that utilizes chemical probes to isolate and identify protein targets from complex biological samples, has been instrumental in the study of this compound. nih.govoncodesign-services.com Through these advanced methods, this compound has been reported to interact with a specific protein.

Recent studies have identified the human macrophage migration inhibitory factor (hMIF) as a molecular target of this compound. nih.govbioaustralis.com The identification of hMIF as a target provides a significant lead in understanding the compound's mode of action, given the role of hMIF in various physiological and pathological processes, including inflammation and cancer.

TechnologyApplication in this compound ResearchReference
Chemical Proteomics Utilized to identify the cellular targets of this compound. nih.gov
Immunoaffinity Fluorescent Tag (IAF) An alternative enrichment method to biotin-streptavidin used in chemical proteomics, which has been applied to identify the targets of natural products like this compound. nih.gov

Impact on Key Intracellular Signaling Cascades (e.g., MAPK, NF-κB, PI3K/Akt, Apoptotic Pathways, Cell Cycle Regulation)

The identification of hMIF as a target of this compound suggests potential downstream effects on various signaling pathways. However, direct evidence from dedicated studies on the impact of this compound on these specific cascades is not yet widely available.

In Vitro Cytotoxicity and Potential for Apoptosis Induction:

In vitro bioassays have demonstrated that both this compound and B are cytotoxic against a panel of human cancer cells, with IC50 values ranging from 1.2 to 13.3 μM. nih.govresearchgate.net Notably, this compound was consistently found to be more potent than Spirohexenolide B, highlighting the importance of the alcohol group for its bioactivity. nih.govresearchgate.net This cytotoxic activity implies an interference with fundamental cellular processes that could involve the induction of apoptosis or cell cycle arrest. nih.govmdpi.commdpi.com

Modulation of Gene Expression and Epigenetic Mechanisms (e.g., transcriptomics, chromatin modification)

Direct transcriptomic or epigenetic studies detailing the global effects of this compound on gene expression are not extensively documented in publicly available literature. However, the compound's mechanism of action provides a clear basis for inferring its downstream effects on gene regulation. The primary molecular target of this compound has been identified as the human macrophage migration inhibitory factor (hMIF). nih.govnih.govacs.org hMIF is a pleiotropic cytokine that plays a critical role in inflammation and tumorigenesis. Its signaling cascade is known to influence the expression of numerous genes involved in cell proliferation, survival, and angiogenesis.

This compound has been shown to modulate the activity of hMIF, which subsequently leads to a reduction in the phosphorylation of Akt (also known as Protein Kinase B). nih.govnih.gov The PI3K/Akt signaling pathway is a major regulator of gene expression. Activated Akt can phosphorylate and regulate a variety of transcription factors and co-regulators, including those from the Forkhead box O (FOXO) family. By inhibiting Akt phosphorylation, this compound can be inferred to disinhibit FOXO transcription factors, allowing them to translocate to the nucleus and activate the expression of target genes involved in apoptosis and cell cycle arrest, such as p27kip1.

Therefore, while direct epigenetic or transcriptomic data for this compound is lacking, its established inhibition of the hMIF/Akt pathway strongly suggests a significant modulatory effect on the expression of a wide array of genes that are dependent on this signaling axis for their transcription.

High-Throughput Screening Approaches for Target Discovery and Pathway Mapping

The initial biological characterization of this compound utilized high-throughput screening to assess its cytotoxic and cytostatic effects. The compound was evaluated in the National Cancer Institute's (NCI) 60-human cancer cell line screen (NCI-60), a large-scale assay designed to identify potential anti-cancer agents. nih.govnih.gov The results from the NCI-60 screen (NSC Number 746076) provided mean GI₅₀, TGI, and LC₅₀ values of 2.16 µM, 8.81 µM, and 33.2 µM, respectively, across the full panel of cell lines. nih.gov The unique pattern of activity observed in this screen, with enhanced potency against leukemia and select colon cancer cell lines, suggested a novel mechanism of action when analyzed with the COMPARE algorithm. nih.govnih.gov

To elucidate this mechanism and identify its direct molecular target, a sophisticated target discovery approach was employed. Researchers utilized an immunoaffinity-fluorescent (IAF) labeling method. nih.govnih.gov This involved synthesizing a tagged analogue of this compound that incorporated both a fluorescent reporter and an affinity handle. nih.gov This probe allowed for the specific isolation of the binding partner from cell lysates. Through this method, human macrophage migration inhibitory factor (hMIF) was successfully identified as the direct cellular target of this compound. nih.govnih.gov The interaction was further validated using biophysical techniques such as Isothermal Titration Calorimetry (ITC), which confirmed the binding affinity between this compound and recombinant hMIF. nih.gov

The following table summarizes the screening and target identification approaches used for this compound.

Table 1: Screening and Target Identification Methods for this compound
Method Purpose Key Finding Reference(s)
NCI-60 Cell Line Screen High-throughput evaluation of cytotoxic/cytostatic activity Unique activity profile suggesting a novel mechanism of action. nih.govnih.gov
Immunoaffinity-Fluorescent (IAF) Labeling Direct molecular target identification Human Macrophage Migration Inhibitory Factor (hMIF) identified as the binding partner. nih.govnih.gov
Isothermal Titration Calorimetry (ITC) Biophysical validation of target interaction Confirmed direct binding between this compound and hMIF. nih.gov

Structure-Activity Relationships (SAR) of this compound and Its Derivatives

Identification of Key Pharmacophores and Structural Features for Bioactivity

The core pharmacophore of this compound is the spirotetronate motif, a structural feature common to a class of polyketide natural products known for their diverse biological activities. nih.gov This motif consists of a cyclohexene (B86901) ring that is spiro-linked to a tetronic acid moiety, all embedded within a larger macrocyclic structure. nih.gov The specific arrangement of the fused pyran ring and the polyunsaturated macrocycle in this compound contributes to its unique three-dimensional shape and biological function.

Exploratory structure-activity relationship (SAR) studies on the natural material have been limited due to its scarcity. However, initial investigations have identified the C8 carbinol as a critical site for interaction and modification. nih.gov This position can be readily modified, for instance by acetylation to form an acetate (B1210297) analog (this compound acetate, 1c), while retaining comparable biological activity to the parent compound. nih.gov This finding suggests that the hydroxyl group at C8 is not an essential hydrogen bond donor for its primary activity and serves as a handle for attaching probes or modulating physicochemical properties without ablating its function. The integrity of the macrocyclic core and the spirotetronate system are presumed to be essential for binding to its target, hMIF.

Design and Evaluation of SAR-Driven Analogs for Enhanced Potency or Selectivity

A significant driver for the development of a total synthesis for the spirohexenolides was to enable more comprehensive SAR studies through the creation of rationally designed analogs. nih.gov The convergent synthetic strategies that have been developed provide access to the complex core structure, which is a prerequisite for generating a library of derivatives for biological evaluation. nih.gov

To date, the literature primarily focuses on the synthesis of the natural product itself, with limited reporting on extensive libraries of SAR-driven analogs. The aforementioned C8 acetate analog (1c) represents an early example of a rationally designed derivative. Its comparable activity to this compound and B confirmed that this position is tolerant to modification. nih.gov

The synthetic routes established, such as the three-component strategy involving a Julia-Kocienski olefination to form the macrocycle, pave the way for future analog design. nih.gov By altering each of the three key building blocks (the spirotetronate, the aldehyde, and the sulfone components), future studies could systematically probe the contributions of different regions of the molecule to bioactivity. For example, modifications to the side chain of the macrocycle or alterations to the substitution pattern on the spirotetronate ring could be explored to potentially enhance potency against hMIF or improve selectivity. However, detailed reports on the synthesis and evaluation of such analogs to enhance potency or selectivity are not yet widely available.

The following table summarizes the key SAR findings for this compound.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for this compound
Structural Feature Modification/Observation Impact on Bioactivity Reference(s)
Spirotetronate Motif Core structural scaffold Presumed essential for activity. nih.gov
C8 Carbinol Acetylation to form an acetate analog (1c). Activity is retained; comparable to the parent compound. nih.gov
Macrocyclic Core Total synthesis developed to enable modifications. Provides a platform for future analog design to probe for enhanced potency/selectivity. nih.gov

Potential Research Applications and Pre Clinical Prospects of Spirohexenolide a

Spirohexenolide A as a Chemical Probe for Biological Research and Pathway Elucidation

This compound is a valuable chemical tool for investigating cellular processes, primarily due to its specific interaction with a key protein and its inherent physical properties. nih.gov Chemical probes are small molecules used to study biological systems, and this compound's characteristics make it well-suited for this role. nih.gov Research has identified that this compound directly binds to and modulates the human macrophage migration inhibitory factor (hMIF). nih.govfigshare.comresearchgate.netbonoi.org MIF is a critical cytokine involved in a wide range of physiological and pathological processes, including immune regulation and cell growth. nih.gov

The interaction between this compound and hMIF has been characterized using methods such as isothermal titration calorimetry (ITC), which determined a binding affinity (Kd) of 35.9 ± 15.9 μM. figshare.com This specific binding allows researchers to use this compound to probe the functions of hMIF. For example, studies have shown that by binding to hMIF, this compound can reduce hMIF-induced phosphorylation of Akt, a key protein in the PI3K/Akt signaling pathway that is crucial for cell growth and survival. figshare.com This demonstrates its utility in elucidating the downstream consequences of MIF signaling. figshare.com

Furthermore, this compound possesses native fluorescence. figshare.com This property is highly advantageous for biological research as it allows for the visualization of the compound's uptake and localization within living cells using techniques like confocal fluorescence microscopy. figshare.com Time-lapse imaging studies have observed that this compound is readily taken up by tumor cells and distinctly localizes within the lysosomes, which are key organelles for cellular degradation and signaling processes. figshare.com The ability to track its location in real-time provides valuable insights into its mechanism of action and the cellular pathways it affects. figshare.com

Lead Compound Development in Pre-clinical Drug Discovery (e.g., for oncology, infectious diseases, inflammation)

The unique biological activity of this compound makes it a promising lead compound for developing new drugs, particularly in oncology, and its chemical class shows potential for infectious diseases and inflammation. mdpi.com

Oncology In the field of oncology, the activity of this compound is directly linked to its inhibition of the macrophage migration inhibitory factor (hMIF). nih.govfigshare.com MIF is known to be overexpressed in numerous types of tumors, where it promotes tumor growth, angiogenesis, and metastasis, while also helping tumors evade the immune system. nih.gov By targeting hMIF, this compound presents a unique mechanism for anticancer activity. figshare.com

Pre-clinical screening across the National Cancer Institute's 60 human cancer cell line panel (NCI-60) showed that this compound inhibits tumor cell growth with a broad range of activity. figshare.com The compound displayed particular potency against certain cancer types, highlighting its potential for further chemotherapeutic evaluation. figshare.com

Table 1: Pre-clinical Anticancer Activity of this compound in selected NCI-60 Cell Lines

Cancer TypeCell LineActivity Metric (GI₅₀)
LeukemiaRPMI-8226254 nM
Lung CancerHOP-92191 nM
Colon CancerSW-620565 nM
Data sourced from Kang, M. et al. (2009). figshare.com

Infectious Diseases While specific studies on this compound against infectious pathogens are limited, its parent chemical class, the spirotetronate polyketides, is well-regarded for potent antibiotic properties. mdpi.com Many spirotetronates exhibit broad-spectrum activity against Gram-positive bacteria. mdpi.com For example, Abyssomicin C, another member of this class, is known to block a biosynthetic pathway essential for bacteria but not for humans, highlighting the potential for selective toxicity. mdpi.com The documented antimicrobial and antiviral activities of the spirotetronate family suggest that this compound could serve as a valuable scaffold for the development of novel anti-infective agents. mdpi.com

Inflammation The identification of hMIF as the direct target of this compound strongly positions it as a lead compound for anti-inflammatory drug discovery. nih.govfigshare.com MIF is a classic pro-inflammatory cytokine that plays a central role in controlling both innate and adaptive immunity. nih.gov It is involved in the pathogenesis of various inflammatory diseases, such as rheumatoid arthritis and sepsis. nih.gov By binding to and modulating MIF, this compound can interfere with these inflammatory cascades. Research has shown that this compound can counteract MIF-induced signaling events, which could translate into a therapeutic effect in inflammation models. figshare.com Therefore, it represents a promising, non-steroidal candidate for the development of new treatments for inflammation-associated diseases.

Combination Strategies with Existing Agents in Research Models for Synergistic Effects

The use of combination therapies is a cornerstone of modern medicine, particularly in oncology, as it can enhance efficacy, reduce drug resistance, and target multiple disease pathways simultaneously. nih.govreflexion.comnih.gov While specific pre-clinical studies combining this compound with other agents have not yet been published, its known mechanism of action provides a strong rationale for its use in future combination research.

A key objective of combination therapy is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of the individual drugs. reflexion.com Given that this compound targets hMIF, a protein that influences the tumor microenvironment and immune response, it could theoretically create synergy with several classes of existing anticancer agents. figshare.comnih.gov

Combination with Chemotherapy: Many conventional chemotherapies work by directly killing rapidly dividing cells. MIF can promote cell survival pathways, such as the PI3K/Akt pathway, which may confer resistance to these drugs. figshare.com A combination of this compound with a standard chemotherapeutic agent could potentially resensitize resistant cancer cells by inhibiting these MIF-driven survival signals.

Combination with Immunotherapy: MIF contributes to an immunosuppressive tumor microenvironment, which can limit the effectiveness of immunotherapies like checkpoint inhibitors. By inhibiting MIF, this compound could potentially alter the tumor microenvironment to be more responsive to immune attack, thereby synergizing with drugs that activate the patient's immune system against the cancer.

Future pre-clinical studies are warranted to explore these potential synergies in various cancer models to determine optimal combinations and to validate the therapeutic benefits of such an approach.

Development of Derivatized Analogs for Improved Therapeutic Potential (pre-clinical stage)

Lead compound optimization through the creation of derivatized analogs is a critical step in drug discovery. This process aims to improve a molecule's properties, such as potency, selectivity, metabolic stability, and solubility, to create a viable drug candidate. For this compound, efforts to synthesize new analogs are driven by the need to conduct more thorough structure-activity relationship (SAR) studies. figshare.com

The successful use of a derivatized analog of this compound has already been demonstrated in a research context. figshare.com To identify hMIF as its cellular target, researchers synthesized a "tagged" version of the molecule that could be used as an affinity probe to pull its binding partners out of cell lysates. figshare.com This achievement confirms that the complex core structure of this compound can be chemically modified without abolishing its ability to interact with its biological target. figshare.com

This initial success provides a foundation for more extensive medicinal chemistry campaigns. By systematically modifying different parts of the this compound structure—such as the spirotetronate core or the polyunsaturated side chain—researchers can map out which chemical features are essential for its biological activity. This knowledge can then be used to design and synthesize novel analogs with enhanced therapeutic properties for pre-clinical evaluation in oncology and inflammatory disease models. figshare.com

Challenges and Future Directions in Spirohexenolide a Research

Unresolved Biosynthetic Questions and Pathway Engineering Opportunities for Sustainable Production

The biosynthesis of Spirohexenolide A, like many complex polyketides, is an intricate process involving a series of enzymatic reactions. While it is known to be a secondary metabolite from actinomycetes, the precise enzymatic machinery, the sequence of catalytic events, and the regulatory networks governing its production remain largely uncharacterized. escholarship.org A key unresolved question lies in understanding the specific functions of the individual domains within the polyketide synthase (PKS) and the post-PKS tailoring enzymes responsible for generating the characteristic spiroketal core and other stereochemical features.

These knowledge gaps present significant opportunities for pathway engineering. By elucidating the biosynthetic pathway, researchers can employ synthetic biology and metabolic engineering techniques for sustainable production. researchgate.net One promising approach is the heterologous expression of the this compound gene cluster in a more genetically tractable and high-yielding host, such as Escherichia coli or an optimized Streptomyces strain. nih.gov Engineering the mevalonate pathway in a host organism, for instance, has been successful for producing other complex natural products like terpenoids and could serve as a model strategy. nih.gov Such bio-based processes are generally more sustainable than chemical synthesis, utilizing renewable feedstocks and operating under milder conditions. researchgate.net Modular metabolic engineering, which separates pathways for chemical production from those for cell growth, could further enhance yields by optimizing resource allocation within the microbial host. researchgate.net

Optimization of Synthetic Routes for Scalability and Access to Diverse Analog Libraries

The complex macrocyclic structure of this compound makes its total chemical synthesis a significant challenge. rsc.org While syntheses of related compounds like Spirohexenolide B have been achieved, these routes are often lengthy, low-yielding, and not amenable to large-scale production, which limits the availability of the compound for extensive biological studies. escholarship.orgrsc.org A major hurdle is the stereocontrolled construction of the multiple chiral centers and the formation of the macrocyclic ring. nih.gov

Identification of Novel Biological Activities and Undiscovered Molecular Targets

The primary known molecular target of this compound is the human macrophage migration inhibitory factor (hMIF). nih.govnih.gov It binds to hMIF with a dissociation constant (Kd) of approximately 35.9 µM and has been shown to inhibit hMIF's cellular uptake. nih.gov This interaction disrupts downstream signaling through the PI3K/Akt pathway, which is linked to the compound's cytostatic activity. nih.gov

While the interaction with hMIF is a significant discovery, it is plausible that this compound possesses other biological activities and interacts with additional molecular targets, a common feature of natural products. univie.ac.at Given the broad range of biological activities reported for other natural products, including antibacterial, antifungal, and anti-inflammatory effects, it is worthwhile to screen this compound against diverse biological assays. mdpi.commdpi.com The complexity of MIF signaling, which involves multiple receptors like CD74, CXCR2, and CXCR4, suggests that this compound's effects could be more nuanced than currently understood, potentially modulating specific receptor complexes or downstream pathways yet to be explored. nih.gov Future research should employ phenotype-oriented cellular screening and target deconvolution techniques to uncover novel activities and identify any undiscovered molecular targets, which could open new therapeutic avenues for this compound class. univie.ac.at

Table 1: Known and Potential Molecular Interactions of this compound

CategoryTarget/PathwayKnown or Potential EffectCitation
Direct Molecular Target Human Macrophage Migration Inhibitory Factor (hMIF)Direct binding, inhibition of cellular uptake. nih.govnih.gov
Downstream Signaling PI3K/Akt PathwayReduction of hMIF-induced Akt phosphorylation. nih.gov
Potential Downstream Signaling ERK/MAPK PathwayPotential modulation, as this is a known MIF signaling pathway. nih.gov
Potential Receptor Interactions CD74/CD44, CXCR2, CXCR4Potential interference with MIF-receptor complex formation. nih.gov
Undiscovered Targets Various kinases, phosphatases, transcription factorsTo be determined through broad screening and target identification studies. univie.ac.at

Addressing Pharmacokinetic Limitations and Improving In Vivo Efficacy in Pre-clinical Development

A significant hurdle in translating promising natural products into clinical candidates is overcoming their often-poor pharmacokinetic properties. nih.gov For a complex molecule like this compound, potential liabilities include low aqueous solubility, poor membrane permeability, rapid metabolism, and potential toxicity, collectively known as ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govdanaher.com Currently, there is a lack of specific pharmacokinetic data for this compound.

A critical future direction is the thorough preclinical evaluation of its ADMET profile. nih.gov This involves a battery of in vitro assays to assess properties like metabolic stability in liver microsomes and cell permeability, followed by in vivo pharmacokinetic studies in animal models to determine its bioavailability, tissue distribution, and clearance rate. biocytogen.com

Should these studies reveal significant limitations, medicinal chemistry efforts will be required to optimize the molecule's structure. patsnap.com This iterative process of design, synthesis, and testing aims to improve drug-like properties without sacrificing potency. patsnap.com Subsequently, in vivo efficacy studies in relevant disease models, such as xenograft models for cancer, are necessary to demonstrate that the compound can reach its target in sufficient concentrations to exert a therapeutic effect. mdpi.comprobiocdmo.com Establishing a clear correlation between dosing, exposure, and therapeutic response is a cornerstone of preclinical development. tno.nl

Advanced Computational and In Silico Approaches for Structure Prediction, Target Interaction, and Lead Optimization

Computational methods are invaluable tools for accelerating drug discovery and can be strategically applied to this compound research. patsnap.comeurjchem.com These in silico approaches can help rationalize experimental findings and guide the design of future experiments, saving time and resources.

For target interaction, molecular docking and molecular dynamics (MD) simulations can be used to build a more detailed model of the this compound-hMIF interaction at an atomic level. f1000research.com This could reveal key binding residues and inform the design of analogs with enhanced affinity. Furthermore, computational target prediction tools, which screen a compound's structure against databases of known protein targets, could help identify potential off-targets or entirely new molecular targets for this compound. d-nb.infomdpi.com

In the realm of lead optimization, quantitative structure-activity relationship (QSAR) modeling can be employed once a library of analogs with corresponding biological data is available. patsnap.com QSAR models can identify the structural features that are most important for activity, guiding the design of more potent compounds. biosolveit.de Computational tools can also predict ADMET properties, allowing researchers to prioritize the synthesis of analogs with a higher probability of having favorable pharmacokinetic profiles. danaher.com

Table 2: Application of Computational Approaches to this compound Research

Computational MethodApplication AreaResearch GoalCitation
Molecular Docking Target InteractionPredict and visualize the binding mode of this compound with hMIF and other potential targets. patsnap.comf1000research.com
Molecular Dynamics (MD) Simulation Target InteractionAssess the stability of the ligand-protein complex over time and analyze dynamic interactions. f1000research.com
Virtual Screening / Target Prediction Target IdentificationIdentify other potential protein targets by screening against large structural databases. eurjchem.comd-nb.info
QSAR Modeling Lead OptimizationEstablish relationships between chemical structure and biological activity to guide analog design. patsnap.com
ADMET Prediction PharmacokineticsComputationally estimate properties like solubility, permeability, and metabolism to prioritize synthesis. danaher.comeurjchem.com

Sustainable Production and Supply Chain Considerations for Academic Research and Development

The transition of a novel compound from a laboratory curiosity to a tool for widespread academic research and potential development requires a stable and sustainable supply chain. For a complex natural product like this compound, this presents a significant challenge. nih.gov Isolation from its native Streptomyces source is often low-yielding and inconsistent, while total synthesis is currently too complex for routine production.

Developing a sustainable production method, as discussed under pathway engineering, is paramount. researchgate.netresearchgate.net A robust microbial fermentation process would provide a reliable and scalable source of the compound. However, moving from a lab-scale fermentation to consistent, larger-scale production requires significant process optimization and investment.

For academic research, where multi-milligram or gram quantities are needed for animal studies, supply chain issues become critical. nih.gov Challenges include technology transfer to a contract manufacturing organization (CMO), ensuring quality control and batch-to-batch consistency, and navigating the logistical complexities of producing and distributing a non-commercial compound. drugpatentwatch.com Establishing a clear and efficient supply chain is an often-overlooked but essential step to ensure that research progress is not hampered by a lack of access to the molecule of interest. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.